5,15-Bis((trimethylsilyl)ethynyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of trimethylsilyl-ethynyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, essential in various biological processes, such as oxygen transport and photosynthesis. The modification of porphyrins with trimethylsilyl-ethynyl groups enhances their chemical properties, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a porphyrin precursor with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a controlled temperature to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
5,15-Bis((trimethylsilyl)ethynyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of porphyrin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,15-Bis((trimethylsilyl)ethynyl)porphyrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other reactive species that can damage cellular components, making it useful in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted cancer cells.
Vergleich Mit ähnlichen Verbindungen
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is unique due to the presence of trimethylsilyl-ethynyl groups, which enhance its solubility and reactivity compared to other porphyrin derivatives. Similar compounds include:
5,10,15,20-Tetra(trimethylsilyl)ethynylporphyrin: This compound has four trimethylsilyl-ethynyl groups, providing even greater solubility and reactivity.
5,15-Bis(4-(tert-butyl)phenyl)-10,20-bis((trimethylsilyl)ethynyl)porphyrin: This derivative includes additional phenyl groups, altering its electronic properties and making it suitable for different applications.
The unique properties of this compound make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C30H30N4Si2 |
---|---|
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
trimethyl-[2-[15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane |
InChI |
InChI=1S/C30H30N4Si2/c1-35(2,3)17-15-25-27-11-7-21(31-27)19-23-9-13-29(33-23)26(16-18-36(4,5)6)30-14-10-24(34-30)20-22-8-12-28(25)32-22/h7-14,19-20,31-32H,1-6H3 |
InChI-Schlüssel |
AMYYSXVOFDUMMD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=CC3=NC(=C(C4=NC(=CC5=CC=C1N5)C=C4)C#C[Si](C)(C)C)C=C3)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.